3,5-Dimethyl-N-pyridin-4-yl-benzamide
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Overview
Description
3,5-Dimethyl-N-pyridin-4-yl-benzamide is an organic compound that features a benzamide core substituted with two methyl groups at the 3 and 5 positions and a pyridin-4-yl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-pyridin-4-yl-benzamide typically involves the following steps:
Formation of 3,5-Dimethylbenzoic Acid: This can be achieved through the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation.
Conversion to 3,5-Dimethylbenzoyl Chloride: The 3,5-dimethylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The 3,5-dimethylbenzoyl chloride is reacted with 4-aminopyridine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: 3,5-Dimethyl-N-pyridin-4-yl-benzylamine.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
3,5-Dimethyl-N-pyridin-4-yl-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of pyridine-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-pyridin-4-yl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridin-4-yl group can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-N-pyridin-2-yl-benzamide: Similar structure but with the pyridinyl group at the 2-position.
3,5-Dimethyl-N-pyridin-3-yl-benzamide: Similar structure but with the pyridinyl group at the 3-position.
3,5-Dimethyl-N-pyridin-4-yl-benzylamine: The amide group is reduced to an amine.
Uniqueness
3,5-Dimethyl-N-pyridin-4-yl-benzamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding properties and reactivity. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3,5-dimethyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-11(2)9-12(8-10)14(17)16-13-3-5-15-6-4-13/h3-9H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNFPVJFSPDTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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